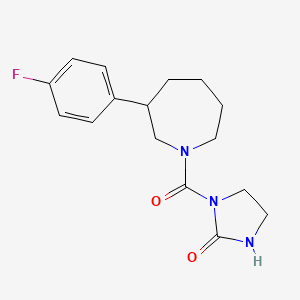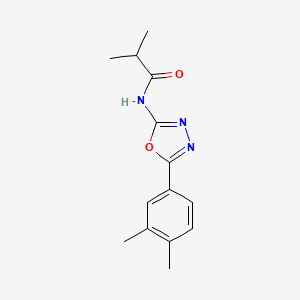
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and other physicochemical properties .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives, including those related to the specific compound , have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds displayed significant inhibitory activities against pathogenic Gram-positive and Gram-negative bacteria, and yeast-like pathogenic fungus Candida albicans. Furthermore, certain derivatives exhibited potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines, highlighting their potential as anticancer agents (Al-Wahaibi et al., 2021).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of 1,3,4-oxadiazole derivatives. For instance, a study detailed the mononuclear heterocyclic rearrangement of 5-arylisoxazole-3-hydroxamic acids into 3,4-substituted 1,2,5-oxadiazoles, showcasing the versatility of oxadiazole compounds in chemical synthesis and the potential for developing novel therapeutic agents with improved pharmacological profiles (Potkin et al., 2012).
Acetyl- and Butyrylcholinesterase Inhibition
Another study on 5-Aryl-1,3,4-oxadiazol-2-amines and their analogues revealed their potential as moderate dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds could serve as therapeutic agents for diseases where cholinesterase inhibition is beneficial, such as Alzheimer’s disease and myasthenia gravis. This research not only highlights the biological activity of oxadiazole derivatives but also provides insight into their mechanism of action and potential therapeutic applications (Pflégr et al., 2022).
Optoelectronic Properties
Oxadiazole derivatives have been explored for their redox, structural, and optoelectronic properties, underscoring their utility in materials science, particularly in the development of molecular wires and optoelectronic devices. The synthesis and characterization of such compounds open avenues for their application in advanced technologies, including organic electronics and photonics (Wang et al., 2006).
Antiepileptic Activity
Research into novel limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles has identified compounds with promising anticonvulsant activity. This investigation not only contributes to our understanding of the pharmacophore model vital for anticonvulsant activity but also highlights the therapeutic potential of oxadiazole derivatives in epilepsy treatment (Rajak et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-8(2)12(18)15-14-17-16-13(19-14)11-6-5-9(3)10(4)7-11/h5-8H,1-4H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCJSEJGRNGTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

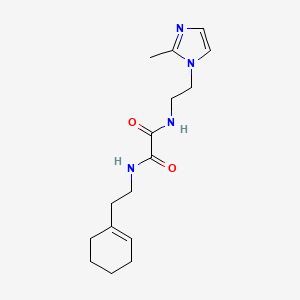
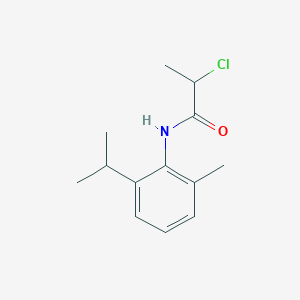
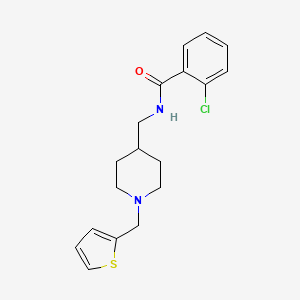



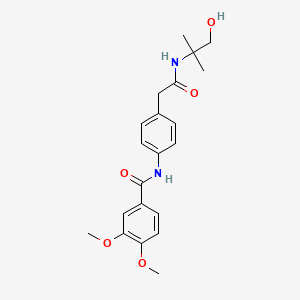
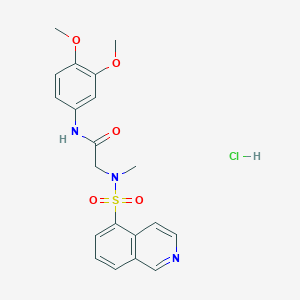
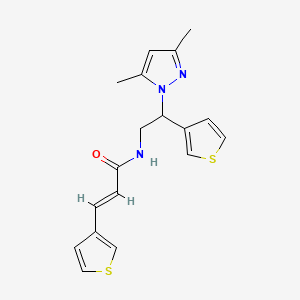
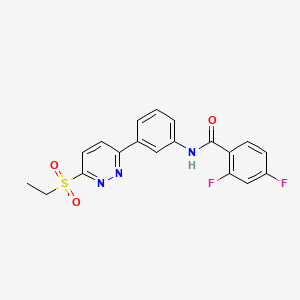
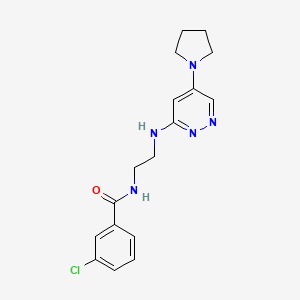
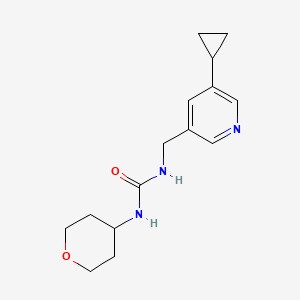
![4-(4-Bromophenyl)-5-[2-(3,5-dichlorophenyl)diazenyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2715408.png)
